molecular formula C11H5Cl2N3O2S2 B2540158 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 865288-26-2

5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2540158
CAS RN: 865288-26-2
M. Wt: 346.2
InChI Key: NJEDOEVDJDTSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H5Cl2N3O2S2 and its molecular weight is 346.2. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Effects

MMV676501 has shown potent antimicrobial effects, particularly against strains of Neisseria gonorrhoeae . This compound has been identified as a potential treatment option for patients with susceptible and multi-extensively drug-resistant N. gonorrhoeae, a sexually transmitted infection that is becoming increasingly resistant to existing treatments .

Inhibitor of Plasmodium falciparum

The compound has been identified as a specific inhibitor of Plasmodium falciparum ’s late-stage development and egress . This makes MMV676501 a potential candidate for the treatment of malaria, a disease caused by Plasmodium parasites.

Antithrombotic Activity

Research has indicated that thiophene derivatives, which include MMV676501, have potential antithrombotic activity . This suggests that MMV676501 could be used in the treatment of thrombosis, a condition characterized by blood clots within the vascular system.

Haemolytic Activity

Some studies have shown that MMV676501 and similar compounds have haemolytic activity . This means that they can cause the rupture or destruction of red blood cells, which could potentially be harnessed for therapeutic purposes.

Inhibitor of Toxoplasma gondii Egress

MMV676501 has been found to inhibit the calcium ionophore-induced egress of Toxoplasma gondii , a related apicomplexan parasite . This suggests that MMV676501 could be used in the treatment of toxoplasmosis, a disease caused by T. gondii.

DNA Fragmentation in Merozoites

The compound MMV676501 has been found to induce the fragmentation of DNA in merozoites, impairing their ability to egress and invade . This could potentially be used to prevent the spread of certain parasitic infections.

properties

IUPAC Name

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3O2S2/c12-7-3-1-5(19-7)9(17)14-11-16-15-10(18-11)6-2-4-8(13)20-6/h1-4H,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEDOEVDJDTSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346079
Record name 5-Chloro-N-[5-(5-chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

CAS RN

865288-26-2
Record name 5-Chloro-N-[5-(5-chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.